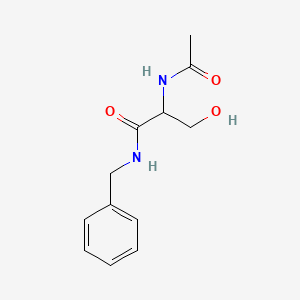

2-acetamido-N-benzyl-3-hydroxypropanamide

Übersicht

Beschreibung

2-Acetamido-N-benzyl-3-hydroxypropanamide is a compound with the molecular formula C12H16N2O3 . It is also known as Lacosamide Related Compound F . This compound is an analog of a Chinese kinase inhibitor and has been shown to have anticancer properties . It induces apoptosis in human cancer cells by inhibiting the activity of protein kinases that are involved in cell growth and division .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H16N2O3 . Unfortunately, the search results do not provide specific details about the arrangement of these atoms in the molecule.Physical and Chemical Properties Analysis

The molecular weight of this compound is 236.267 g/mol . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Research has highlighted the potential of 2-acetamido-N-benzyl-3-hydroxypropanamide derivatives in the treatment of neurological disorders such as epilepsy. Studies reveal that certain structural modifications of this compound result in enhanced anticonvulsant activities. The introduction of specific substituents and modifications can significantly impact the compound's effectiveness in seizure control. The crystal structure analysis of related compounds has provided insights into the molecular features responsible for their anticonvulsant activities, such as the importance of hydrophilic and hydrophobic interactions for bioactivity (Camerman et al., 2005).

Pharmacological Target Identification

Another study focused on the development of novel agents to target and identify the receptors of lacosamide, a drug approved for the treatment of partial-onset seizures. Through the synthesis of analogues containing "affinity bait" and "chemical reporter" groups, researchers have advanced a robust strategy for discovering proteins associated with the function and toxicity of these compounds. This approach facilitates the identification of interacting proteins, offering a pathway to understanding the mechanisms underlying the anticonvulsant activity of such compounds and potentially guiding the development of targeted therapies (Park et al., 2009).

Role in Synthesis of Anticonvulsant Derivatives

Further research has documented the utility of N-benzyl-2-acetamido propionamide derivatives as intermediates in synthesizing anticonvulsant compounds. These compounds are reported to be effective in the treatment of central nervous system disorders, showcasing the chemical's versatility as a precursor in medicinal chemistry. The exploration of these derivatives underscores the compound's significance in developing new therapeutic agents for neurological conditions (Habernickel, 2003).

Exploration in Marine Natural Products

In the context of natural product research, derivatives of this compound have been identified in marine actinomycete cultures. These findings expand the compound's relevance beyond synthetic applications, suggesting its presence and potential roles in natural product biosynthesis pathways. Although specific activities against certain cell lines or pathogens were not observed in this study, the identification of such compounds in natural sources highlights the diversity of contexts in which these molecules can be found and potentially utilized (Zhang et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 2-acetamido-N-benzyl-3-hydroxypropanamide is protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell growth and division .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the phosphorylated proteins .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. Most notably, it impacts pathways involved in cell growth and division . The disruption of these pathways can lead to downstream effects such as the induction of apoptosis, or programmed cell death .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in human cancer cells . By inhibiting protein kinases and disrupting cell growth and division pathways, the compound triggers programmed cell death, reducing the number of cancer cells .

Biochemische Analyse

Biochemical Properties

2-Acetamido-N-benzyl-3-hydroxypropanamide has been shown to interact with protein kinases in human cancer cells . These interactions lead to the inhibition of the activity of these kinases, which are involved in cell growth and division .

Cellular Effects

The compound exerts its effects on various types of cells, particularly human cancer cells . This compound induces apoptosis in these cells by inhibiting the activity of protein kinases . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to protein kinases, inhibiting their activity . This leads to changes in gene expression and ultimately induces apoptosis in human cancer cells .

Eigenschaften

IUPAC Name |

2-acetamido-N-benzyl-3-hydroxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKSCJLQKGLSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

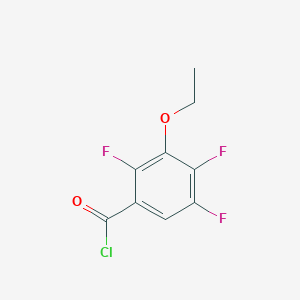

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

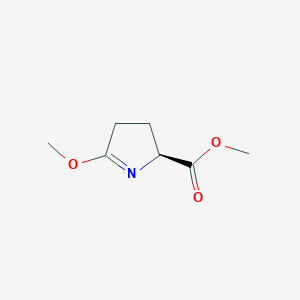

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis(3-aminopropyl)amino]ethanol](/img/structure/B3323761.png)

![2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3323816.png)

![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)

![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)